molecular formula C18H23F123INO2 B1672037 Ioflupane I-123 CAS No. 155798-07-5

Ioflupane I-123

Cat. No. B1672037
M. Wt: 427.3 g/mol
InChI Key: HXWLAJVUJSVENX-HFIFKADTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ioflupane I(123) is an azabicycloalkane that is ecgonine methyl ester in which the N-methyl group is replaced by 3-fluoropropyl and the 3beta-hydroxy group is replaced by 4-((123)I)iodophenyl. Used for the imaging of dopamine transporters in the brain of adult patients with potential Parkinsonian Syndromes. It has a role as a radioactive imaging agent and a radiopharmaceutical. It is an azabicycloalkane, an organofluorine compound and a methyl ester. It derives from an ecgonine.
Ioflupane (I-123) is a radiopharmaceutical used to image dopamine neurons and diagnose Parkinsonian syndromes.

Mechanism Of Action

Iodine-123 labeled ioflupane binds to presynaptic dopamine transporters. When Iodine-123 decays, a gammay ray is emmitted and detected through SPECT.

properties

CAS RN

155798-07-5

Product Name

Ioflupane I-123

Molecular Formula

C18H23F123INO2

Molecular Weight

427.3 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-(123I)iodanylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i20-4

InChI Key

HXWLAJVUJSVENX-HFIFKADTSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)[123I]

SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I

Canonical SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I

Appearance

Solid powder

melting_point

82-83

Other CAS RN

155798-07-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in wate

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(18F)FP-CIT
(O-methyl-11C)beta-CIT-FP
123I-FP-CIT
2-carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane
beta-CIT-FP
fluoropropylcarbomethoxyiodophenylnortropane
FP-CIT
FPCIT
I(123)-N-fluoropropyl-2-beta-carbomethoxy-3-(4-iodophenyl)nortropane
I(123)-N-omega-fluoropropyl-2-beta-carbomethoxy-3-beta(4-iodophenyl)nortropane
N-omega-fluoropropyl-2beta-carbomethoxy-3beta-(4-iodophenyl)tropane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioflupane I-123
Reactant of Route 2
Ioflupane I-123
Reactant of Route 3
Reactant of Route 3
Ioflupane I-123
Reactant of Route 4
Reactant of Route 4
Ioflupane I-123
Reactant of Route 5
Reactant of Route 5
Ioflupane I-123
Reactant of Route 6
Reactant of Route 6
Ioflupane I-123

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.